Product packaging for 2-(1H-pyrazol-5-yl)pyrimidine(Cat. No.:)

2-(1H-pyrazol-5-yl)pyrimidine

Cat. No.: B15496995
M. Wt: 146.15 g/mol
InChI Key: BWIHJLOBZMKPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-5-yl)pyrimidine is a high-purity, heterocyclic organic compound serving as a valuable chemical scaffold in scientific research and drug discovery. This bicyclic structure, which features a pyrazole ring fused to a pyrimidine ring, is of significant interest in medicinal chemistry for the development of novel small-molecule inhibitors . Compounds based on the pyrazolo-pyrimidine core are extensively investigated for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Kinase inhibitors function by blocking the activity of specific enzymes that are often dysregulated in cancers, thereby disrupting signaling pathways that drive uncontrolled cell proliferation and survival . The structural versatility of the this compound scaffold allows for strategic synthetic modifications, enabling researchers to fine-tune molecular properties and enhance binding affinity for specific biological targets . This makes it a crucial building block for generating compound libraries in high-throughput screening (HTS) campaigns and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B15496995 2-(1H-pyrazol-5-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)pyrimidine

InChI

InChI=1S/C7H6N4/c1-3-8-7(9-4-1)6-2-5-10-11-6/h1-5H,(H,10,11)

InChI Key

BWIHJLOBZMKPKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=NN2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 1h Pyrazol 5 Yl Pyrimidine

Established Synthetic Routes to the 2-(1H-Pyrazol-5-yl)pyrimidine Core

Traditional methods for constructing the this compound skeleton have historically relied on multi-step synthetic sequences and cyclocondensation reactions. These routes, while foundational, often involve multiple transformations and purification steps.

Multi-Step Synthetic Sequences

Multi-step syntheses provide a versatile approach to the this compound core, allowing for the introduction of various substituents. A common strategy involves the initial, separate synthesis of the pyrazole (B372694) and pyrimidine (B1678525) rings, followed by their coupling. For instance, a pyrazole intermediate can be prepared and subsequently reacted with a suitable pyrimidine precursor.

Cyclocondensation Reactions of Pyrazole and Pyrimidine Precursors

Cyclocondensation reactions represent a more direct method for the formation of the fused heterocyclic system. nih.gov This approach typically involves the reaction of a bifunctional pyrazole derivative with a 1,3-dielectrophilic pyrimidine precursor, or vice versa. beilstein-journals.org

A prevalent method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the pyrimidine ring. nih.gov The reaction conditions, such as the use of acidic or basic catalysts, can influence the regioselectivity of the cyclization. For example, the reaction of 3(5)-aminopyrazole with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. tandfonline.com

Similarly, the reaction of ethyl acetoacetate (B1235776) (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes has been shown to yield 2-(pyrazol-1-yl)pyrimidine derivatives. researchgate.net The success of this cyclization can be dependent on the nature of the substituents on the aromatic aldehyde. researchgate.net

Reactant 1Reactant 2ConditionsProductReference
5-Aminopyrazolesβ-Dicarbonyl compoundsAcidic or basic catalysisPyrazolo[1,5-a]pyrimidines nih.gov
Ethyl acetoacetate (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazoneAromatic aldehydes-2-(Pyrazol-1-yl)pyrimidine derivatives researchgate.net
Sulfa guanidine2-Cyano-3-(dimethylamino)-N-acrylamidesBasic mediumPyrimidine compounds tandfonline.com
5-Amino-1H-pyrazole-4-carboxamides2-Cyano-3-(dimethylamino)-N-acrylamides-Pyrazolo[1,5-a]pyrimidine (B1248293) compounds tandfonline.com

Contemporary and Efficient Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. This has led to the emergence of one-pot reactions, microwave-assisted protocols, and catalyst-mediated syntheses for the construction of the this compound core.

One-Pot Reaction Architectures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.gov Several one-pot procedures for the synthesis of pyrazolo[1,5-a]pyrimidines and related structures have been reported. researchgate.netijcrt.org These often involve multicomponent reactions where three or more starting materials are combined to form the final product in a single operation. mdpi.com

For example, a four-component, one-pot reaction has been developed to produce 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate derivatives with excellent yields under mild conditions. researchgate.net While not directly yielding the target scaffold, this demonstrates the power of one-pot strategies in constructing complex heterocyclic systems. Another example involves a one-pot, five-component reaction for the synthesis of pyrazolo-pyrido-pyrimidine-diones. ijcrt.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govclockss.org The application of microwave irradiation has been successfully employed in the synthesis of various pyrazole and pyrimidine derivatives. dergipark.org.trnih.gov

Microwave heating has been shown to be more efficient than conventional heating, significantly reducing reaction times and increasing product yields in many cases. nih.gov For instance, the synthesis of novel pyrazole, isoxazole, pyrazolylthiazole, and azolopyrimidine derivatives has been achieved with high efficiency under microwave irradiation. nih.gov Similarly, microwave-assisted synthesis has been utilized to prepare pyrazolo[1,5-a]pyrimidines, highlighting its utility in constructing this specific heterocyclic system. nih.gov

Synthetic ApproachKey FeaturesAdvantagesReference
One-Pot SynthesisMultiple reaction steps in a single vesselIncreased efficiency, reduced waste nih.govresearchgate.netijcrt.org
Microwave-Assisted SynthesisUse of microwave irradiation for heatingReduced reaction times, increased yields nih.govnih.govclockss.org

Catalyst-Mediated Synthesis (e.g., Acid-Promoted Heterocyclization)

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity. chemscene.com Acid-promoted heterocyclization is a common strategy for the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. nih.gov

For example, the condensation of 5-aminopyrazoles with enaminones in a refluxing acidic medium, such as acetic acid, can yield pyrazolopyrimidines. nih.gov The acidic conditions activate the reactants and facilitate the cyclization process. Other catalysts, such as Lewis acids, can also be employed to promote these transformations. nih.gov The choice of catalyst can be crucial in controlling the regioselectivity of the reaction and achieving high yields of the desired product.

Advanced Functionalization and Peripheral Modification Techniques

The peripheral modification of the pre-formed this compound core is a key strategy for creating diverse molecular architectures. Techniques such as cross-coupling reactions, C-H activation, and other post-synthetic derivatizations allow for the introduction of various substituents onto both the pyrazole and pyrimidine rings, providing access to compounds with specific, desired characteristics.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from halogenated pyrazolylpyrimidine precursors. wikipedia.org

The Suzuki-Miyaura coupling , which forges C-C bonds between an organoboron reagent and an organic halide, has been effectively applied to related pyrazolo[1,5-a]pyrimidine systems. nih.govlibretexts.orgtcichemicals.com For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively functionalized. The chlorine atom at the C7 position is more reactive, allowing for initial substitution, followed by a Suzuki coupling at the C5 position. nih.gov This reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) with an aqueous base such as sodium carbonate. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also proven efficient, shortening reaction times and improving yields for the arylation of brominated pyrazolo[1,5-a]pyrimidinones. nih.govrsc.org

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling amines with aryl halides. wikipedia.org This reaction has been instrumental in the synthesis of aminopyrazolo[1,5-a]pyrimidine derivatives. nih.gov Starting from a key intermediate like 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, the remaining chloro group at the C5 position can be substituted with various amines via Buchwald-Hartwig coupling. nih.gov This transformation often utilizes a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), in conjunction with a specialized phosphine (B1218219) ligand like Xantphos and a base like cesium carbonate. nih.gov The development of various generations of catalyst systems has expanded the reaction's scope to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions on Pyrazolo-pyrimidine Scaffolds

Starting MaterialCoupling PartnerReaction TypeCatalyst/LigandConditionsProductYieldRef
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineNucleophilic SubstitutionK₂CO₃Acetone, RT, 1.5 h4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94% nih.gov
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBenzene-1,2-diamineBuchwald-Hartwig AminationPd₂(dba)₃ / XantphosCs₂CO₃, Toluene, 110 °C, 24 hN¹-(2-Methyl-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)benzene-1,2-diamine61% nih.gov
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBoronic acid pinacol (B44631) esterSuzuki-Miyaura CouplingPd(PPh₃)₄2M aq. Na₂CO₃, DME, reflux5-Aryl-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine derivative55-61% nih.gov
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidSuzuki-Miyaura CouplingXPhosPdG2 / XPhosK₂CO₃, Microwave, 40 min3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneGood nih.gov

C-H Activation Methodologies for Regioselective Functionalization

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization of the substrate. nih.govrsc.org This strategy allows for the direct formation of new bonds at specific C-H sites on the heterocyclic core.

For the related pyrazolo[3,4-d]pyrimidine scaffold, a regioselective palladium-catalyzed C-H arylation at the C3 position has been successfully developed. researchgate.net This method demonstrates that direct functionalization of the pyrazole moiety within the fused system is feasible. The optimal conditions for this transformation involved using palladium(II) acetate (B1210297) as the catalyst, 1,10-phenanthroline (B135089) as a crucial ligand, and a combination of bases (cesium carbonate and potassium phosphate) in DMA at elevated temperatures. researchgate.net The ligand was found to be essential for the C-H activation to occur. researchgate.net This approach provides a library of 3-substituted pyrazolo[3,4-d]pyrimidines from a common intermediate. researchgate.net

The principles of C-H activation on the constituent heterocycles, pyrimidine and pyrazole, also inform potential strategies for this compound. The electronic properties of the C-H bonds in pyrimidines and pyridines can direct arylation to specific positions, often facilitated by the presence of electron-withdrawing groups or the use of directing groups to achieve high regioselectivity. researchgate.netnih.gov Such methodologies, catalyzed by transition metals, offer a powerful route to functionalized derivatives that would be challenging to access through other means. rsc.org

Table 2: C-H Activation for Arylation of a Pyrazolo[3,4-d]pyrimidine

SubstrateArylating AgentCatalyst/LigandBaseSolvent/TempProductYieldRef
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine4-iodotoluenePd(OAc)₂ / 1,10-phenanthrolineCs₂CO₃ / K₃PO₄DMA, 165 °C1-methyl-4-phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine80% researchgate.net
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine4-iodoanisolePd(OAc)₂ / 1,10-phenanthrolineCs₂CO₃ / K₃PO₄DMA, 165 °C3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine75% researchgate.net
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine1-iodo-4-(trifluoromethyl)benzenePd(OAc)₂ / 1,10-phenanthrolineCs₂CO₃ / K₃PO₄DMA, 165 °C1-methyl-4-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine65% researchgate.net

Post-Synthetic Derivatization for Tailored Structures

Post-synthetic derivatization refers to the chemical modification of a fully formed heterocyclic scaffold to install desired functional groups. This approach is fundamental to creating libraries of analogs for structure-activity relationship (SAR) studies. mdpi.com The cross-coupling and C-H activation reactions discussed previously are prime examples of post-synthetic derivatization strategies.

A multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives illustrates this concept effectively. nih.gov A key intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, is first synthesized. This chlorinated intermediate then serves as a versatile platform for further diversification. Using Suzuki-Miyaura coupling, a variety of aryl or heteroaryl groups can be installed at the C5 position. nih.gov Alternatively, employing Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities at the same position. nih.gov This strategy of creating a key, halogenated intermediate that can be subjected to various late-stage functionalization reactions is a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid generation of tailored structures from a common precursor. mdpi.com

Table 3: Post-Synthetic Derivatization of a Chlorinated Pyrazolo[1,5-a]pyrimidine Intermediate

IntermediateReagentReaction TypeCatalyst/LigandConditionsProduct FunctionalityRef
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBoronic acid pinacol esterSuzuki-Miyaura CouplingPd(PPh₃)₄2M aq. Na₂CO₃, DME, reflux, overnightC5-Aryl/Heteroaryl substitution nih.gov
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine1-tert-butyl-3-methyl-1H-pyrazol-5-amineBuchwald-Hartwig AminationPd₂(dba)₃ / XantphosCs₂CO₃, Toluene, 100 °C, 18 hC5-Pyrazolylamino substitution nih.gov
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBenzene-1,2-diamineBuchwald-Hartwig AminationPd₂(dba)₃ / XantphosCs₂CO₃, Toluene, 110 °C, 24 hC5-Anilino substitution nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2 1h Pyrazol 5 Yl Pyrimidine

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

The spectrum is expected to be dominated by several key features. A broad absorption band is anticipated in the region of 3100-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrazole (B372694) ring. Aromatic C-H stretching vibrations from both the pyrazole and pyrimidine (B1678525) rings would likely appear as a series of weaker bands between 3000 and 3100 cm⁻¹.

The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the aromatic rings. Multiple strong to medium intensity bands are expected here, reflecting the complex conjugated system of the molecule. The C-N stretching vibrations, particularly from the pyrazole ring, are known to occur around 1290 cm⁻¹. spectrabase.com

Finally, the fingerprint region, below 1400 cm⁻¹, would contain a complex pattern of bands corresponding to in-plane and out-of-plane C-H bending vibrations and ring deformation modes. These bands, while difficult to assign individually without a reference spectrum, collectively provide a unique signature for the molecule.

Predicted FT-IR Data for 2-(1H-Pyrazol-5-yl)pyrimidine

Frequency Range (cm⁻¹) Vibration Type Ring of Origin
3100-3500 N-H stretch Pyrazole
3000-3100 Aromatic C-H stretch Pyrazole & Pyrimidine
1550-1650 C=N stretch Pyrazole & Pyrimidine
1400-1600 C=C stretch (ring) Pyrazole & Pyrimidine
1000-1400 C-H in-plane bend Pyrazole & Pyrimidine
750-1000 C-H out-of-plane bend Pyrazole & Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, five distinct signals are expected in the aromatic region, in addition to a broad signal for the N-H proton of the pyrazole ring.

The pyrimidine ring protons are expected to appear as a characteristic AX2 or ABX system, depending on the solvent and spectrometer frequency. The H5' proton, situated between two nitrogen atoms, is anticipated to be a triplet, while the H4' and H6' protons, being equivalent, would appear as a doublet. These pyrimidine protons are generally found at lower field due to the electron-withdrawing nature of the nitrogen atoms. rsc.org

The pyrazole ring protons, H3 and H4, would appear as doublets due to mutual coupling. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ ppm) Predicted Multiplicity
NH (Pyrazole) 12.0-13.5 br s (broad singlet)
H4', H6' (Pyrimidine) 8.8-9.0 d (doublet)
H5' (Pyrimidine) 7.3-7.5 t (triplet)
H3 (Pyrazole) 7.7-7.9 d (doublet)
H4 (Pyrazole) 6.7-6.9 d (doublet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are heavily influenced by the adjacent nitrogen atoms, which cause a downfield shift (deshielding).

The carbon atoms of the pyrimidine ring are expected at lower field, with C2', C4', and C6' being the most deshielded. The C5 position of the pyrazole ring, being attached to the pyrimidine ring, will also be significantly downfield. The C4 carbon of the pyrazole ring is typically the most shielded of the aromatic carbons. researchgate.netchemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ ppm)
C2' (Pyrimidine) 160-165
C4', C6' (Pyrimidine) 157-159
C5' (Pyrimidine) 118-122
C3 (Pyrazole) 140-145
C4 (Pyrazole) 105-110
C5 (Pyrazole) 148-152

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₇H₆N₄, which corresponds to a monoisotopic mass of approximately 146.06 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, confirming the elemental composition. rsc.org

Upon electron ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would likely be characterized by the cleavage of the bond between the two heterocyclic rings and the sequential loss of small, stable neutral molecules. Characteristic fragmentation pathways for nitrogen heterocycles include the loss of nitrogen gas (N₂, 28 Da) and hydrogen cyanide (HCN, 27 Da). Therefore, significant fragment ions might be observed at m/z 119 (M-HCN)⁺, m/z 92 (M-2HCN)⁺, and peaks corresponding to the pyrimidinyl cation (m/z 79) and pyrazolyl cation (m/z 67).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, a published crystal structure for this compound has not been found in the searched literature. However, crystallographic studies on numerous related derivatives, such as pyrazolo[1,5-a]pyrimidines and other substituted pyrazolyl-pyrimidines, have been successfully conducted. researchgate.netresearchgate.netresearchgate.net These studies show that such molecules often form planar structures, with the crystal packing being dominated by hydrogen bonding (e.g., N-H···N interactions between pyrazole rings) and π–π stacking interactions between the aromatic rings. A crystallographic analysis of this compound would be expected to reveal similar structural features, providing precise data on the planarity of the molecule and the nature of its supramolecular assembly in the solid state.

Single Crystal X-ray Diffraction Analysis

This section would have required precise data from a crystallographic information file (CIF), which is generated during single-crystal X-ray diffraction experiments. This data includes the unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles. This information is essential for creating a definitive representation of the molecule's geometry. Without the CIF file for this compound, no accurate data tables or structural figures can be produced.

Investigations of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting a compound's stability, solubility, and other material properties.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are highly significant directional interactions that play a key role in the supramolecular assembly of molecules containing hydrogen bond donors (like the N-H group in the pyrazole ring) and acceptors (the nitrogen atoms in both the pyrazole and pyrimidine rings). A detailed analysis would involve identifying the specific atoms involved in hydrogen bonding, their distances, and the resulting network motif (e.g., chains, sheets, or more complex three-dimensional arrays). This analysis is entirely dependent on the atomic coordinates and their relative positions within the crystal lattice, which are currently unknown for this compound.

Characterization of π-π Stacking Interactions

The planar aromatic rings of the pyrazole and pyrimidine moieties in this compound are expected to participate in π-π stacking interactions. The characterization of these interactions requires information about the distances between the centroids of the aromatic rings, the dihedral angles between the ring planes, and any lateral displacement. This data, derived from the crystal structure, is necessary to determine the geometry and strength of these stabilizing interactions.

Computational Chemistry and Theoretical Investigations of 2 1h Pyrazol 5 Yl Pyrimidine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in predicting the molecular geometry and electronic landscape of chemical compounds. For pyrazole (B372694) and pyrimidine (B1678525) derivatives, these methods have been extensively used to determine stable conformations and electronic characteristics. malayajournal.orgekb.eg

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazole and pyrimidine derivatives, providing detailed information on their optimized geometry, including bond lengths and angles. ekb.egnih.govnih.gov DFT calculations, often using the B3LYP functional with various basis sets like 6-31G** and 6-311++G(2d,2p), have been employed to elucidate the molecular properties of these heterocyclic systems. malayajournal.orgnih.gov For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT has been instrumental in confirming their structural assignments. nih.gov These computational studies are often performed to support experimental findings from techniques like X-ray crystallography and NMR spectroscopy. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazolo[3,4-d]pyrimidine Derivative

Parameter Bond/Angle Calculated Value (DFT/6-31G**)
Dihedral Angle C4–N14–S17–O18 179.1°
Dihedral Angle C4–N14–S17–O19 46.9°

Data adapted from a study on a related pyrazolo[3,4-d]pyrimidine derivative for illustrative purposes. nih.gov

The Hartree-Fock (HF) method is another cornerstone of quantum chemical calculations, providing a foundational understanding of molecular orbitals. researchgate.net While often considered a less sophisticated approach compared to DFT due to its lack of electron correlation, HF calculations are valuable for providing initial approximations of molecular wavefunctions and energies. nih.gov For pyrimidine and its derivatives, HF methods have been used to calculate vertical ionization energies and to analyze the composition of molecular orbitals. researchgate.net

In comparative studies, such as the investigation of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, both HF and DFT methods have been employed to analyze the electronic structure. nih.gov The results from both methods are often compared to provide a more comprehensive understanding of the molecule's properties. For instance, the HOMO-LUMO energy gap, a crucial parameter for chemical reactivity, has been calculated using both HF and DFT, with the HF method typically predicting a larger gap. nih.gov

Analysis of Electronic Properties and Reactivity

The electronic properties of a molecule, such as its ability to donate or accept electrons, are key to understanding its reactivity. Computational methods provide powerful tools to analyze these characteristics.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated using DFT methods to assess their stability and reactivity. malayajournal.orgirjweb.com For example, in a study of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, the energy gap was used to compare the stability of different substituted molecules. malayajournal.org The distribution of HOMO and LUMO populations can also reveal the most likely sites for electrophilic and nucleophilic attack. malayajournal.org

Table 2: Illustrative HOMO-LUMO Energy Gaps for Pyrimidine Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2a (gas phase) DFT/B3LYP/6-311++G(2d,2p) -6.34 -1.54 4.80
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2b (gas phase) DFT/B3LYP/6-311++G(2d,2p) -6.21 -1.63 4.58

Data adapted from a study on related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives for illustrative purposes. malayajournal.org

The distribution of electronic charge within a molecule and the dynamics of charge transfer are crucial for understanding its reactivity and photophysical properties. rsc.org For pyrimidine derivatives, computational studies have explored intramolecular charge transfer (ICT), which can be influenced by the presence of electron-donating and electron-withdrawing groups. scispace.com This phenomenon is particularly relevant for the design of fluorescent molecules. acs.orgnih.gov

Analysis of the charge distribution, often through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can identify the electron-rich and electron-deficient regions of a molecule. malayajournal.org For instance, in pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, the sum of total negative charges has been calculated to understand the electron-donating trends of different substituents. malayajournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Negative potential regions (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netmdpi.com

For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis has been used to identify the most reactive sites. researchgate.net For example, in a study of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the MEP surface revealed that the regions around the nitrogen atoms of the pyrimidine ring are the most negative, indicating them as likely sites for electrophilic interaction. researchgate.net

Dipole Moments, Polarizability, and Hyperpolarizability Calculations

This area of computational chemistry investigates how the electron distribution in a molecule responds to an external electric field.

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The resulting data would indicate how "soft" the electron cloud is, which is crucial for understanding non-covalent interactions.

Hyperpolarizability: This is a nonlinear optical (NLO) property that measures the extent to which a very strong electric field (like that from a laser) can distort the electron cloud in a non-linear fashion. Calculations would reveal if 2-(1H-pyrazol-5-yl)pyrimidine has potential applications in NLO materials, which are used in technologies like optical switching and frequency conversion.

Natural Bonding Orbital (NBO) Analysis for Delocalization

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electrons across the pyrazole and pyrimidine rings. It would identify key donor-acceptor interactions, such as the interaction between a nitrogen lone pair (donor) and an adjacent pi anti-bonding orbital (acceptor). The energy associated with these interactions (E(2) stabilization energy) would provide a quantitative measure of electron delocalization and the stability it imparts to the molecule. This is fundamental to understanding the molecule's aromaticity and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Studies

MD simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior.

An MD simulation of this compound would reveal its conformational landscape. The primary focus would be on the rotational barrier around the single bond connecting the pyrazole and pyrimidine rings. The simulation would show the most stable (lowest energy) conformations, the energy required to rotate between them, and how flexible this linkage is at different temperatures. This is critical for understanding how the molecule might fit into a receptor site in a biological system.

Tautomerism and Isomeric Stability Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The pyrazole ring in this compound can exist in different tautomeric forms.

A computational study would calculate the relative energies (including electronic energy and Gibbs free energy) of the possible tautomers. For instance, the proton on the pyrazole nitrogen could be on either nitrogen atom. These calculations would determine which tautomer is the most stable in the gas phase and in different solvents, which is crucial as different tautomers can have vastly different biological activities and chemical properties.

Theoretical Mechanistic Elucidations of Reactions Involving the Compound

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including transition states and intermediates.

If a reaction involving this compound were studied (e.g., electrophilic substitution or reaction at a nitrogen atom), theoretical calculations could elucidate the step-by-step mechanism. Researchers could identify the most likely reaction pathway by calculating the activation energies for different potential routes. This provides a deep understanding of the molecule's reactivity, explaining why certain products are formed over others.

Should peer-reviewed computational data for this compound become available in the future, a detailed and scientifically accurate article as originally requested could be constructed.

Coordination Chemistry and Metal Complex Formation with 2 1h Pyrazol 5 Yl Pyrimidine

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-(1H-pyrazol-5-yl)pyrimidine framework is rooted in the fundamental coordination characteristics of its constituent heterocyclic rings. The strategic placement of nitrogen donor atoms allows for predictable and controllable assembly of metal-ligand structures.

The this compound molecule features four potential nitrogen donor atoms, making it a versatile building block in coordination chemistry. The pyrazole (B372694) ring contains a pyrrolic-type nitrogen (N1, bearing a hydrogen atom) and a pyridinic-type nitrogen (N2). The pyrimidine (B1678525) ring contributes two additional pyridinic-type nitrogen atoms (N1' and N3'). The coordination behavior is largely dictated by the availability and basicity of the lone pairs on these nitrogen atoms.

Metal complexes derived from pyrazole have attracted considerable interest due to their wide applications in coordination chemistry. ajgreenchem.comresearchgate.net The pyrazole moiety can coordinate to a metal center as a neutral molecule or, upon deprotonation of the N-H group, as an anionic pyrazolate. This versatility allows it to act as a monodentate, bidentate, or bridging ligand. researchgate.net DFT calculations on related systems have shown that pyrazolyl units can exhibit significant donor strength. researchgate.net

The pyrimidine ring also offers multiple coordination sites. The nitrogen atoms in pyrimidine are analogous to those in pyridine (B92270), a classic N-donor ligand. However, the coordination of one nitrogen atom can electronically influence the other, and the steric environment around each nitrogen plays a crucial role in determining its accessibility to a metal ion. rsc.org The combination of these two rings in a single molecule creates a chelating system where the spatial arrangement of the nitrogen atoms is pre-organized for metal binding.

The primary coordination mode for this compound is as a bidentate N,N'-chelating ligand. It can form a stable five-membered chelate ring by coordinating to a metal center via the pyridinic nitrogen of the pyrazole ring (N2) and the adjacent nitrogen of the pyrimidine ring (N1'). This chelating behavior is a cornerstone of its utility in forming mononuclear complexes. ajgreenchem.comresearchgate.net

Beyond simple chelation, pyrazolyl-pyrimidine ligands can adopt more complex bridging geometries, linking multiple metal centers to form polynuclear complexes or coordination polymers. A notable example, though involving an isomeric ligand, is 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine, which demonstrates a rare chelating/bridging tridentate coordination mode. rsc.org In this arrangement, the ligand chelates one copper center and uses a third nitrogen atom to bridge to an adjacent metal ion, highlighting the structural diversity achievable. rsc.org The ability of a ligand to switch between chelating and bridging modes can be influenced by factors such as reaction conditions, the nature of the metal ion, and the steric hindrance imposed by substituents on the ligand framework. rsc.org

The table below summarizes various coordination modes observed in related pyrazolyl-pyrimidine and pyrazolyl-pyridine systems.

Ligand SystemMetal Ion(s)Coordination ModeResulting GeometryReference
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(morpholino)pyrimidineCu(II)Bidentate ChelatingCationic complex with Cu(II) center rsc.org
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidineCu(I), Cu(II)Tridentate Chelating/Bridging1D Coordination Polymer rsc.org
2-(1H-tetrazol-5-yl)pyrazineHg(II)Chelating-Bridging2D Topological Structure rsc.org
3,5-dimethyl-1H-pyrazole-1-carboxamidineCd(II)Bridging (via chloride)Binuclear Octahedral researchgate.net

This table presents data from related ligand systems to illustrate the principles of coordination for pyrazolyl-pyrimidine type ligands.

The this compound unit serves as an excellent scaffold for constructing more elaborate multidentate ligands. By linking two or more of these chelating units to a central spacer, ligands with higher denticity can be synthesized, enabling the formation of complex polynuclear structures such as helicates, grids, and cages.

For instance, studies on analogous pyrazolyl-pyridine systems have shown that linking two N,N-bidentate units to an aromatic spacer like biphenyl (B1667301) or naphthalene (B1677914) results in potentially tetradentate ligands. researchgate.net Extending this concept, attaching three bidentate arms to a central benzene (B151609) ring can create a hexadentate ligand. researchgate.net This modular approach allows for precise control over the geometry and nuclearity of the final metal complex. The synthesis of such ligands often involves the condensation of N-(hydroxymethyl)pyrazoles with polyamines, which completely substitutes all amine hydrogens with pyrazol-1-ylmethyl groups. researchgate.net These advanced ligand architectures are crucial for developing materials with specific magnetic or photophysical properties. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl-pyrimidine ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized by a suite of analytical techniques to determine their structure and properties.

A wide array of transition metal complexes have been prepared using ligands containing pyrazole and another N-heterocycle like pyrimidine or pyridine. researchgate.netresearchgate.netnih.gov These complexes exhibit various coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, the ligand-to-metal ratio, and the coordinating anions. ajgreenchem.comrjptonline.org

For example, reactions of pyrazole-based ligands with copper(II) salts often yield mononuclear or dinuclear species, while iron(II) can form complexes that exhibit interesting magnetic properties, such as spin crossover. researchgate.netnih.gov The synthesis of cadmium(II), copper(II), and iron(III) complexes with a pyrazole-acetamide ligand has been reported, resulting in mononuclear complexes with varied coordination spheres completed by solvent molecules or anions. nih.gov Similarly, Co(II), Ni(II), Cu(II), and Cd(II) complexes have been formed with tridentate pyrazole-based ligands, typically resulting in 2:1 ligand-to-metal ratios and octahedral geometries, with the exception of tetrahedral Cd(II). rjptonline.org The synthesis of Pt(II) complexes with a terdentate pyrazolyl-bipyridine ligand has also been achieved, demonstrating the versatility of this ligand class. nih.gov

The following table provides examples of transition metal complexes synthesized from various pyrazole-containing ligands.

Metal IonLigandComplex FormulaObserved GeometryReference
Co(II), Ni(II), Cu(II), Cd(II), Zn(II)3-Phenyl-1H-pyrazole derivatives[M(3-PhpzH)₄(NO₃)₂]Not specified researchgate.net
Cd(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide[Cd(L)₂Cl₂]Mononuclear nih.gov
Cu(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCu(L)₂(C₂H₅OH)₂₂Mononuclear nih.gov
Fe(III)3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-oneFe(L)₂(H₂O)₂₂·2H₂OMononuclear nih.gov
Zn(II)Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate[ZnL₂Br₂]Tetracoordinated mdpi.com
Co(II), Ni(II), Cu(II)Tridentate pyrazole-based ligand[M(L)₂]Cl₂Octahedral rjptonline.org
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrile[M(L)₂Cl₂]Octahedral / Tetrahedral cu.edu.eg
Pt(II)6-(5-trifluoromethyl-pyrazol-3-yl)-2,2'-bipyridinePt(fpbpy)ClSquare-planar nih.gov

This table collates data for a range of pyrazole-containing ligands to illustrate the breadth of metal complex formation.

While many pyrazolyl-pyrimidine complexes are synthesized under standard reflux conditions, the use of diverse synthetic methodologies, such as hydrothermal synthesis, can lead to the formation of unique and robust structures, particularly coordination polymers. researchgate.net Hydrothermal synthesis involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. These conditions can promote the crystallization of thermodynamically stable products that may not be accessible through conventional solution-based methods.

For example, the hydrothermal synthesis of copper(II) and cobalt(II) coordination polymers with a pyrazolyl-tetrazole ligand yielded 3D supramolecular architectures. researchgate.net The use of solvothermal conditions has also been shown to influence product outcomes; harsh solvothermal treatment of an iron(II) complex with a hydroxy-pyrazolyl ligand led to an unusual transformation of the ligand itself. mdpi.com The choice of synthetic conditions, including temperature, solvent, and pressure, is a critical parameter that can be tuned to direct the self-assembly process toward desired structural motifs and properties. rsc.org

X-ray Diffraction Studies of Coordination Compounds

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination compounds. While specific crystallographic data for metal complexes of this compound are not readily found, extensive studies on analogous pyrazolyl- and pyrazolylpyrimidine-containing ligands offer valuable structural insights. These studies reveal how the ligand architecture and the choice of metal ion influence the resulting coordination geometry and crystal packing.

For instance, the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, a related tridentate ligand, has been determined, showing how the pyrazolyl rings orient themselves upon coordination. nih.gov In this particular compound, the dihedral angle between the two pyrazolyl rings is 67.9 (1)°. nih.gov The packing of these molecules in the crystal lattice is often governed by non-covalent interactions, such as C-H···N hydrogen bonds, which can link individual molecules into extended supramolecular assemblies. nih.gov

In mixed-valence copper(I,II) complexes with 4-(1H-pyrazol-1-yl)-6-R-pyrimidines, the coordination mode of the ligand can vary. rsc.org For example, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine can act as a chelating/bridging tridentate ligand, a coordination mode not observed for similar bidentate ligands. rsc.org This difference is attributed to the rotational flexibility of the phenoxy group, which reduces steric hindrance around a pyrimidine nitrogen atom, allowing it to participate in metal binding. rsc.org

The table below summarizes key crystallographic data for a representative coordination compound with a pyrazolyl-pyridine ligand, illustrating the type of information obtained from X-ray diffraction studies.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
2-[bis(1H-pyrazol-1-yl)methyl]pyridineC₁₂H₁₁N₅TriclinicP-1a = 7.5723(3) Å, b = 8.6376(3) Å, c = 9.7354(5) Å, α = 97.539(2)°, β = 106.123(4)°, γ = 105.510(5)° nih.gov

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are fundamental in elucidating the nature of the bond between a metal ion and a ligand. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to probe these interactions in coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides information on the vibrational modes of a molecule. Upon coordination of a ligand to a metal center, changes in the vibrational frequencies of specific functional groups can be observed. For pyrazole-based ligands, shifts in the stretching frequencies of C=N and N-H bonds are indicative of coordination. In a study of pyrimidine-2-thione derivatives, characteristic bands for C=N and C=C stretching were observed at 1644 cm⁻¹ and 1587 cm⁻¹, respectively. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule. The coordination of a ligand to a metal ion can lead to the appearance of new absorption bands, often referred to as charge-transfer bands, in addition to the π-π* and n-π* transitions of the ligand itself. For example, some pyrimidine-based ligands exhibit absorption maxima in the range of 280-340 nm corresponding to n-π* and π-π* electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. The chemical shifts of protons and carbons in the ligand are sensitive to the coordination environment. In pyrimidine-2-thione derivatives, the proton signals of the pyrimidine and adjacent rings show characteristic chemical shifts. For example, the H-5 proton of the pyrimidine ring can appear at around 6.62 ppm. nih.gov

The following table presents representative spectroscopic data for pyrimidine-based ligands, which can be used as a reference for studying complexes of this compound.

Spectroscopic Technique Ligand/Compound Type Observed Features Ref.
IR SpectroscopyPyrimidine-2-thione derivativeC=N stretch: ~1644 cm⁻¹, C=C stretch: ~1587 cm⁻¹ nih.gov
UV-Vis SpectroscopyPyrimidine derivativeλmax: ~283-336 nm (n-π* and π-π* transitions) nih.gov
¹H NMR SpectroscopyPyrimidine-2-thione derivativePyrimidine H-5: ~6.6 ppm nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of coordination complexes are dictated by the nature of the metal ion and the ligand field environment. Ligands like this compound and its analogs can give rise to interesting phenomena such as spin-state transitions and magnetic coupling.

Investigation of Spin-State Transitions

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govnih.govacs.org This property is of great interest for the development of molecular switches and data storage devices. nih.govnih.govacs.org

Iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands, which are structurally related to this compound, are well-known to exhibit SCO behavior. nih.govacs.orgresearchgate.netresearchgate.net The transition temperature (T₁/₂) at which the LS and HS states are equally populated is highly sensitive to the substituents on the ligand framework.

For example, a supramolecular iron(II) complex with a functionalized bpp ligand shows a gradual spin-state switching with a T₁/₂ of 254 K. nih.govacs.org At low temperatures (5 K), the complex is predominantly in the LS state, as indicated by a low magnetic susceptibility (χT) value of 0.21 cm³ mol⁻¹ K. nih.govacs.org As the temperature increases, the complex transitions to the HS state. nih.gov In another case, stretching of a single-molecule junction of an iron(II)-bpp complex was shown by density functional theory (DFT) to induce a spin-state transition. researchgate.net

The table below summarizes the spin-crossover properties of a representative iron(II) complex with a bpp-type ligand.

Complex T₁/₂ (K) χT at 5 K (cm³ mol⁻¹ K) Spin State at Low Temp. Spin State at High Temp. Ref.
[Fe(L1)₂]²⁺ (L1 = functionalized bpp)2540.21Low-Spin (LS) with remnant HS fractionHigh-Spin (HS) nih.govacs.org
[Fe(L2)₂]²⁺ (L2 = functionalized bpp)356-Low-Spin (LS)High-Spin (HS) acs.org

Analysis of Antiferromagnetic Coupling

In polynuclear coordination complexes, the magnetic moments of adjacent metal centers can interact with each other. When these interactions lead to an antiparallel alignment of the spins, the phenomenon is known as antiferromagnetic coupling. The strength of this coupling is typically described by the exchange parameter, J.

While specific data on antiferromagnetic coupling in complexes of this compound is not available, studies on related systems provide valuable insights. For instance, cobalt(II) coordination polymers bridged by pyridine derivatives have been shown to exhibit weak antiferromagnetic coupling between the metal centers. rsc.org In one such one-dimensional polymer, the magnetic exchange interaction was estimated to be -0.16 cm⁻¹. rsc.org

The nature and magnitude of the magnetic coupling are highly dependent on the bridging ligand and the geometry of the coordination sphere. rsc.org Theoretical calculations can be employed to support experimental findings and to understand the pathways for magnetic exchange. rsc.org

Applications of 2 1h Pyrazol 5 Yl Pyrimidine in Materials Science and Catalysis

Photophysical Properties and Optoelectronic Materials

The pyrazole-pyrimidine core is a key component in the design of new photoactive materials. The electronic interplay between the electron-rich pyrazole (B372694) and electron-deficient pyrimidine (B1678525) rings, along with the potential for extensive functionalization, allows for the fine-tuning of absorption and emission properties, making these compounds highly attractive for optoelectronic applications.

Development of Fluorescent and Photoactive Materials

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidines, an isomer of the pyrazolyl-pyrimidine core, has been identified as a strategic framework for creating fluorescent materials. rsc.orgrsc.org These compounds are noted for their high quantum yields, excellent photostability, and synthetic versatility, which allows for structural modifications to tune their optical properties. nih.govmdpi.com For instance, a family of pyrazolo[1,5-a]pyrimidines demonstrated tunable photophysical properties where the introduction of electron-donating groups at specific positions on the fused ring enhanced both absorption and emission. rsc.orgrsc.org This tunability allows for the rational design of solid-state emitters. rsc.orgrsc.org

Derivatives incorporating the 2-(1H-pyrazol-1-yl)-pyrimidine structure have also been reported to possess interesting biological and photoactive properties. scielo.br The development of new fluorescent core skeletons, such as fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine, highlights the potential of this class of compounds. elsevierpure.comresearchgate.net In these systems, substituents like N,N-dimethylamino groups play a crucial role in controlling fluorescence brightness and emission wavelengths. elsevierpure.comresearchgate.net

Research on 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidine derivatives has shown that while these specific compounds may not be luminescent in solution due to non-radiative deactivation pathways, they can exhibit dual emission, including both fluorescence and phosphorescence, in the solid state. rsc.org This solid-state emission is a critical property for applications in optoelectronic devices. rsc.org

Table 1: Photophysical Properties of Selected Pyrazolo-Pyrimidine Derivatives

Compound FamilyKey Structural FeatureObserved Photophysical PropertyReference
Pyrazolo[1,5-a]pyrimidines (PPs)Electron-donating groups (EDGs) at position 7Tunable properties with fluorescence quantum yields (ΦF) up to 0.97 and solid-state quantum yields (QYSS) from 0.18 to 0.63. rsc.orgrsc.org rsc.orgrsc.org
2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidinesIntramolecular O–H⋯N hydrogen bondDual emission in the solid state (fluorescence and phosphorescence). rsc.org rsc.org
Fluoremidine (FD) AnaloguesN,N-dimethylamino substituentsControl over fluorescence brightness and emission wavelength; turn-on fluorescence in lipophilic environments. elsevierpure.comresearchgate.net elsevierpure.comresearchgate.net

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and acceptor in close proximity, often linked by an intramolecular hydrogen bond. nih.govacs.orgrsc.org Upon photoexcitation, a rapid proton transfer occurs, leading to the formation of a transient tautomer with distinct electronic and geometric properties. nih.govacs.org This phenomenon is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths) and is fundamental to the function of many molecular sensors and switches. acs.org

The 2-(1H-pyrazol-5-yl)pyrimidine framework is well-suited for studying ESIPT, particularly when a hydroxyl group is introduced at a position that facilitates hydrogen bonding with a nitrogen atom on the pyrimidine or pyrazole ring. nih.govacs.orgrsc.org In a series of 2-(2′-hydroxyphenyl)pyrimidines, the absence of fluorescence was attributed to a rapid ESIPT from the hydroxyl group to the pyrimidine nitrogen atoms, creating an excited tautomer that deactivates through a non-radiative pathway. nih.govacs.org

Similarly, studies on 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines confirmed the presence of a short intramolecular hydrogen bond (O–H⋯N), a prerequisite for ESIPT. rsc.orgrsc.org The resulting fluorescence is associated with the proton transfer process, corresponding to a transition in the tautomeric keto form. rsc.orgrsc.org The ESIPT mechanism has also been explored in related 5-(2-pyridyl)-1H-pyrazoles, demonstrating that the process can be fine-tuned by the molecule's skeletal reorganization. nih.gov

Potential in Optical Devices and Information Storage

The unique photophysical behaviors of pyrazolyl-pyrimidine derivatives, especially those exhibiting ESIPT and switchable fluorescence, open up possibilities for their use in advanced optical applications. rsc.orgrsc.orgnih.govacs.org

The acidochromic behavior of 2-(2′-hydroxyphenyl)pyrimidines is a prime example. nih.govacs.org The addition of an acid protonates the pyrimidine ring, which inhibits the ESIPT process. nih.govacs.org This inhibition "switches on" a bright fluorescence that is detectable by the naked eye. nih.govacs.org This reversible, stimuli-responsive fluorescence makes these compounds promising candidates for solid-state acid-base vapor sensors and as agents for anticounterfeiting, where information can be encoded and revealed by chemical stimuli. nih.govacs.org

The ability to control emission properties through chemical or physical stimuli is a foundational concept for optical information storage. The "on/off" switching of fluorescence in response to protonation demonstrates a binary system that could potentially be harnessed for writing and reading data at the molecular level.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a sub-discipline, involves the rational design of crystalline solids with desired properties based on an understanding of these interactions. The this compound scaffold, with its hydrogen bond donors (N-H of the pyrazole) and acceptors (pyrimidine nitrogens), is an excellent candidate for constructing ordered supramolecular assemblies.

Rational Design of Self-Assembled Structures

The rational design of self-assembled structures relies on predictable and reliable intermolecular interactions, such as hydrogen bonds and π–π stacking. The molecular structure of pyrazolyl-pyrimidine derivatives can be modified to control how they pack in the solid state. rsc.org The nature and position of substituents play a critical role in directing the final crystal arrangement. rsc.org For instance, in pyrazolo[1,5-a]pyrimidines, bulky groups can hinder efficient packing and reduce fluorescence intensity, while specific aryl groups can promote favorable solid-state emission. rsc.org The presence of strong donor groups can favor a specific antiparallel molecular organization. rsc.org

In related systems like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, C–H⋯N hydrogen bonding interactions are the most prominent feature in the crystal packing, demonstrating the reliability of this interaction for designing specific assemblies. nih.govresearchgate.net The planarity or non-planarity of the molecular units, influenced by the substituents, also significantly affects the packing of molecules in the crystal structure. rsc.org

Construction of 1D, 2D, and 3D Supramolecular Networks

The directional nature of the hydrogen bonds and other non-covalent interactions offered by the this compound core enables the construction of extended supramolecular networks with varying dimensionalities.

1D Networks: Research on 2-[bis(1H-pyrazol-1-yl)methyl]pyridine has shown that C–H⋯N hydrogen bonding interactions can link individual molecules into a one-dimensional (1D) "supramolecular tape" that extends along a specific crystallographic axis. nih.govresearchgate.net

2D Networks: In the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C–H⋯N hydrogen bonds are responsible for linking the molecules into two-dimensional (2D) layers. researchgate.net These examples show how specific, relatively weak interactions can be harnessed to build up ordered structures from molecular components. The ability to form such extended networks is crucial for developing materials with anisotropic properties, such as conductivity or optical behavior that varies with direction.

The construction of three-dimensional (3D) networks can be envisaged through the use of more complex linkers or by designing molecules that can form hydrogen bonds in multiple directions, leading to robust, porous, or interpenetrated frameworks.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes incorporating pyrazole-containing ligands have demonstrated significant catalytic activity in a variety of organic transformations. The nitrogen-donor atoms of the pyrazole and pyrimidine rings in this compound make it an effective ligand for stabilizing transition metal catalysts.

Carbon-Carbon (C-C) Coupling Reactions

Metal complexes with pyrazole-based ligands are recognized for their catalytic efficacy in C-C coupling reactions, which are fundamental in organic synthesis. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the broader class of pyrazolyl-palladium complexes has been successfully employed in Suzuki-Miyaura and Heck cross-coupling reactions. rsc.org

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, has been catalyzed by palladium complexes with pyrazole-containing ligands, achieving high turnover numbers (TONs). nih.govmdpi.com For instance, a palladium acetate (B1210297)/2-aminopyrimidine-4,6-diol system has demonstrated exceptional efficiency in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, with TONs reaching up to 1,000,000. nih.gov Similarly, the Heck reaction, which couples unsaturated halides with alkenes, has been effectively catalyzed by palladium complexes. organic-chemistry.orgnih.gov The use of N-heterocyclic carbene palladium complexes has been particularly noteworthy in Heck reactions due to their high thermal stability. organic-chemistry.org

Table 1: Application of Pyrazole-Containing Ligands in C-C Coupling Reactions

Catalytic ReactionMetal CatalystLigand TypeKey Findings
Suzuki-Miyaura CouplingPalladiumPyrazole-basedHigh turnover numbers and efficiency in coupling aryl halides. nih.govmdpi.comnih.gov
Heck ReactionPalladiumPyrazole-basedEffective for the arylation of olefins, often with high stereoselectivity. organic-chemistry.orgnih.govresearchgate.net

Olefin Oligomerization and Polymerization

The oligomerization and polymerization of olefins are crucial industrial processes for producing polymers and linear alpha-olefins. Nickel(II) complexes featuring pyrazolyl ligands have been investigated as catalysts for ethylene (B1197577) oligomerization. researchgate.netresearchgate.net These catalytic systems, when activated by an organoaluminum co-catalyst, can produce a mixture of butenes, hexenes, and octenes. nih.gov The selectivity of these catalysts for specific oligomers can be influenced by the steric and electronic properties of the pyrazolyl ligand. researchgate.net For instance, nickel(II) complexes with 2-pyrazolyl substituted 1,10-phenanthroline (B135089) ligands have shown that increasing the steric bulk on the pyrazole and phenanthroline moieties can enhance catalytic activity. researchgate.net

While Ziegler-Natta catalysts are a cornerstone of olefin polymerization, the incorporation of specific ligands like this compound is an area of ongoing research. researchgate.netmdpi.combohrium.com The ability to fine-tune the ligand environment around the metal center is critical for controlling polymer properties such as linearity and stereoregularity. mdpi.com

Table 2: Olefin Oligomerization and Polymerization with Pyrazolyl-Containing Catalysts

ProcessMetal CatalystLigand TypeTypical Products
Ethylene OligomerizationNickel(II)Pyrazolyl-containingButenes, Hexenes, Octenes researchgate.netnih.govresearchgate.net
Olefin PolymerizationZiegler-Natta typeGeneralPolyolefins researchgate.netmdpi.combohrium.com

Hydrogenation and Dehydrogenation Processes

Metal complexes with pyrazole-containing ligands have shown promise in hydrogenation and dehydrogenation reactions. Ruthenium-based catalysts are particularly effective for the hydrogenation of various functional groups. frontiersin.orgmdpi.com For example, Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes has been reported to be highly efficient. nih.gov

In the realm of dehydrogenation, iridium pincer complexes have demonstrated high activity for the transfer dehydrogenation of alkanes to form alkenes and heteroarenes. nih.govresearchgate.netresearchgate.netrsc.org The mechanism often involves the activation of C-H bonds, a challenging but highly desirable transformation. researchgate.net A novel iridium complex with a functionalized pyridyl diazole ligand has achieved a very high turnover frequency in the dehydrogenation of formic acid. rsc.org

Oxidation Reactions

Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for oxidation reactions, sometimes mimicking the function of antioxidant enzymes. nih.gov These complexes have shown catalytic activity in the oxidation of various substrates. For instance, copper(II) complexes with terpyridine and related ligands have been used for the oxidation of alkanes and alcohols with peroxides under mild conditions. rsc.org Molybdenum-based complexes have also been explored for olefin epoxidation. researchgate.net

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity, where both the metal center and the ligand participate in a reaction, can lead to enhanced catalytic activity. berkeley.edursc.org Pincer ligands, which bind to a metal in a tridentate, meridional fashion, are often designed to facilitate this type of catalysis. researchgate.net While specific examples involving this compound are not prevalent, the concept has been demonstrated with other pyrazole-containing pincer complexes. These systems can facilitate bond activation processes, such as the cleavage of H-H bonds in hydrogenation reactions. researchgate.net

Energetic Materials Research

The field of energetic materials is continuously searching for new compounds that offer a balance of high performance and good stability. bohrium.com Nitrated pyrazole derivatives have emerged as a promising class of energetic materials due to their high heats of formation, density, and detonation performance. nih.govmdpi.comresearchgate.netresearchgate.net

The introduction of nitro groups onto the pyrazole ring significantly enhances the energetic properties of the resulting compounds. nih.gov Research has shown that polynitro-substituted pyrazoles can have detonation velocities and pressures comparable to or even exceeding those of conventional explosives like RDX. acs.org For example, a hydrazinium (B103819) salt of a polynitro pyrazole derivative was reported to have good density and detonation properties comparable to RDX, along with improved thermal stability and lower sensitivity compared to its parent compound. nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a fused ring system with the pyrazole family, reported a compound with a high detonation velocity and excellent thermal stability. rsc.org The thermal stability of these materials is a critical factor, with some nitrated pyrazole-based compounds exhibiting decomposition temperatures well above 200°C. mdpi.comresearch-nexus.netacs.org

Table 3: Properties of Selected Energetic Materials Based on Nitrated Pyrazoles

CompoundDensity (g/cm³)Detonation Velocity (m/s)Thermal Stability (Decomposition Temp. °C)
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazoleGoodComparable to RDXImproved over parent compound nih.gov
2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine1.898922287 rsc.org
3,5-diamino-4-nitro-1H-pyrazol-2-ium pentazolate1.718483119.5 research-nexus.net
Nitrated-Pyrazole Derivatives (general)1.52 - 2.066680 - 9850>200 nih.govresearchgate.net

While the direct nitration of this compound to create energetic materials is a logical extension of this research, specific data for such compounds is not yet widely available in the reviewed literature. However, the promising results from related pyrazole structures suggest that this is a viable and interesting avenue for future research in energetic materials.

Molecular Design Principles for High Thermal Stability

The thermal stability of materials is a critical factor for their application in high-temperature environments, such as in advanced aerospace components and energetic materials. For nitrogen-rich compounds like those derived from pyrazole and pyrimidine, several molecular design principles are key to enhancing their thermal resilience.

A primary strategy involves the creation of fused heterocyclic systems. The fusion of the pyrazole and pyrimidine rings to form structures like pyrazolo[1,5-a]pyrimidines results in a more rigid and planar molecule. This increased rigidity and planarity can enhance intermolecular interactions, such as π-π stacking and hydrogen bonding, within the crystal lattice. These strong intermolecular forces require more energy to overcome, thus leading to higher decomposition temperatures and greater thermal stability.

Another crucial design principle is the introduction of specific functional groups. The incorporation of amino (-NH2) and nitro (-NO2) groups into the pyrazolylpyrimidine framework can significantly influence thermal stability. The formation of extensive intra- and intermolecular hydrogen bonds, particularly in compounds with multiple amino and nitro groups, creates a robust network that stabilizes the molecule and raises its decomposition temperature.

Structure-Performance Relationships in Energetic Compounds

The performance of energetic materials is intrinsically linked to their molecular structure. For compounds based on the this compound scaffold, understanding these relationships is vital for designing next-generation energetic materials with tailored properties.

The energy output of these compounds is largely determined by their heat of formation and oxygen balance. A higher positive heat of formation, often associated with a high nitrogen content and strained ring systems, contributes to a greater energy release upon decomposition. The introduction of nitro groups not only increases the energy content but also improves the oxygen balance, leading to more efficient and complete combustion.

The following table illustrates the calculated energetic properties of two hypothetical energetic compounds derived from a pyrazolo[1,5-a]pyrimidine core, showcasing the impact of functional groups on performance.

CompoundFormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)
Compound AC₅H₃N₅O₄1.85+2508,50032
Compound BC₅H₂N₆O₆1.92+3809,20038

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-performance relationships.

The sensitivity of an energetic material to external stimuli such as impact and friction is another critical performance parameter. The presence of strong intermolecular interactions, such as the hydrogen bonding networks mentioned earlier, can decrease the sensitivity of the material by providing a more stable crystal lattice. The planarity and rigidity of the fused pyrazolo[1,5-a]pyrimidine system also contribute to reduced sensitivity.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Sustainable Chemistry

The future synthesis of 2-(1H-pyrazol-5-yl)pyrimidine and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. nih.gov Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. nih.gov Modern methodologies aim to overcome these limitations by emphasizing atom economy, energy efficiency, and the use of renewable resources. rsc.org

Key emerging trends that will likely shape the synthesis of pyrazole-pyrimidine compounds include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach. mdpi.com Future research will likely focus on developing novel MCRs for the one-pot synthesis of complex this compound analogues.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free conditions. nih.gov Their application to the synthesis of this compound could lead to more rapid and environmentally friendly production.

Biocatalysis and Organocatalysis: The use of enzymes and small organic molecules as catalysts is a cornerstone of sustainable chemistry. nih.gov Exploring enzymatic or organocatalytic routes to key intermediates or the final pyrazole-pyrimidine core will be a significant area of future investigation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound to flow chemistry could enable more efficient and reproducible manufacturing processes.

Sustainable Solvents and Catalysts: A shift towards the use of greener solvents like water, ionic liquids, or supercritical CO2 is anticipated. acs.org Furthermore, the development of recoverable and reusable heterogeneous catalysts will be crucial for minimizing waste and environmental impact. rsc.org

Synthetic MethodologyKey AdvantagesPotential Application for this compound
Multicomponent ReactionsHigh atom economy, operational simplicity, diversity of products.One-pot synthesis of substituted derivatives.
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity.Efficient and clean synthesis of the core structure.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Enantioselective synthesis of chiral derivatives.
Flow ChemistryPrecise control, enhanced safety, scalability.Large-scale and reproducible production.
Sustainable CatalysisReusability, reduced waste, lower environmental impact.Greener synthetic routes with recyclable catalysts.

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure and electronic properties of this compound is paramount for its rational application. While standard spectroscopic techniques like NMR and mass spectrometry are routine, future research will leverage more advanced and sophisticated methods to gain deeper insights. numberanalytics.com

Future directions in characterization include:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, TOCSY, HMBC, ROESY) and 15N NMR will be instrumental in unambiguously determining the structure of complex derivatives and studying their conformational dynamics in solution. ipb.ptresearchgate.net These methods are particularly useful for distinguishing between regioisomers that may arise during synthesis. ipb.pt

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Future work will involve co-crystallization of this compound derivatives with target proteins to elucidate binding modes at the atomic level.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of molecules in complex samples, such as biological tissues. MSI could be employed in future studies to track the uptake and localization of this compound-based drug candidates within cells and organs.

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies is revolutionizing drug discovery and materials science. For this compound, this integrated approach will be crucial for accelerating the design and development of new functional molecules.

Key areas for future synergistic research include:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding affinity and orientation of this compound derivatives to a wide range of biological targets, such as kinases and other enzymes. mdpi.com This allows for the in-silico screening of large virtual libraries to identify promising candidates for experimental validation.

Density Functional Theory (DFT) Calculations: DFT methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These calculations can be used to rationalize experimental findings, predict reaction mechanisms, and guide the design of new molecules with desired electronic properties. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its complexes with biological macromolecules over time. This can provide a deeper understanding of binding kinetics, conformational changes, and the role of solvent molecules.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the drug discovery process. researchgate.net Early-stage computational assessment of the ADMET profile of this compound derivatives can help to prioritize compounds with favorable pharmacokinetic and safety profiles.

Computational TechniqueApplication in this compound Research
Molecular DockingPrediction of binding modes and affinities to biological targets.
DFT CalculationsElucidation of electronic structure, reactivity, and spectroscopic properties.
Molecular DynamicsSimulation of dynamic behavior and interactions with biomolecules.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles.

Exploration of Novel Material Applications and Functionalities

While much of the focus on pyrazole-pyrimidine scaffolds has been in medicinal chemistry, their unique electronic and coordination properties make them attractive candidates for applications in materials science. Future research is expected to explore the potential of this compound as a building block for novel functional materials.

Potential areas of exploration include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings of this compound can act as excellent ligands for metal ions. researchgate.net This opens up the possibility of constructing coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are widely used in the development of materials for OLEDs. numberanalytics.com The photophysical properties of this compound derivatives could be tuned through chemical modification to create new emitters or host materials for OLED applications.

Corrosion Inhibitors: Some pyrimidine derivatives have shown promise as corrosion inhibitors for metals in acidic environments. researchgate.net Future studies could investigate the efficacy of this compound and its derivatives in protecting various metals from corrosion.

Development of New Catalytic Transformations and Processes

The development of new catalytic methods is a continuous endeavor in organic chemistry. This compound and its derivatives have the potential to play a dual role in this field: as targets for new catalytic syntheses and as ligands in novel catalytic systems.

Future research directions in this area may include:

C-H Activation: Direct functionalization of C-H bonds is a highly attractive strategy for streamlining synthesis. Developing catalytic methods for the regioselective C-H functionalization of the pyrazole or pyrimidine ring of this compound would provide a powerful tool for generating a diverse range of derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new chemical bonds. Exploring photoredox-catalyzed transformations of this compound could lead to the discovery of novel and efficient synthetic routes.

Asymmetric Catalysis: For applications in medicinal chemistry, the synthesis of enantiomerically pure compounds is often essential. The development of new asymmetric catalytic methods for the synthesis of chiral this compound derivatives will be a significant area of future research.

Ligand Development: The bidentate nature of the this compound scaffold makes it an attractive platform for the design of new ligands for transition metal catalysis. By tuning the steric and electronic properties of the pyrazole and pyrimidine rings, it may be possible to develop highly efficient and selective catalysts for a variety of organic transformations.

Q & A

Q. What are the common synthetic routes for 2-(1H-pyrazol-5-yl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclocondensation or multicomponent reactions. For example, one method uses ammonium acetate (NH4_4OAc) and glacial acetic acid under reflux (108°C) to facilitate pyrazole-pyrimidine coupling . Reaction optimization is critical: variations in solvent (e.g., DMF vs. AcOH), temperature, and stoichiometry of reagents (e.g., 2.00 equiv. NH4_4OAc) can alter regioselectivity and yield. For instance, polar aprotic solvents may favor nucleophilic substitution, while acidic conditions promote cyclization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound derivatives?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on the pyrimidine and pyrazole rings.
  • X-ray crystallography : Resolves bond lengths and dihedral angles, critical for confirming regiochemistry (e.g., distinguishing 1H- vs. 3H-pyrazole isomers) .
  • Mass spectrometry : High-resolution MS validates molecular formulas, especially for halogenated derivatives (e.g., chloro- or trifluoromethyl-substituted analogs) .

Q. How does the electronic nature of substituents affect the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., -CF3_3, -NO2_2) enhance stability and binding affinity to hydrophobic enzyme pockets, as seen in COX-2 inhibitors . Conversely, electron-donating groups (e.g., -NH2_2, -OCH3_3) improve solubility but may reduce target engagement. For example, trifluoromethyl-substituted derivatives exhibit enhanced anticancer activity due to increased lipophilicity and metabolic resistance .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based inhibitors for specific biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinases or COX-2. For example:

  • COX-2 inhibition : Pyrazole-pyrimidine scaffolds occupy the arachidonic acid binding site, with hydrogen bonds to Arg120 and Tyr355 .
  • Kinase targeting : Substituents at the pyrimidine 4-position can mimic ATP’s adenine moiety, enabling competitive inhibition . QM/MM calculations further optimize charge distribution for selectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, enzyme sources) or substituent stereochemistry. Mitigation approaches include:

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., recombinant enzyme vs. cell-based).
  • SAR studies : Systematically vary substituents (e.g., replacing -CF3_3 with -CN) to isolate electronic vs. steric effects .
  • Crystallographic validation : Resolve binding modes of high- vs. low-activity analogs to identify critical interactions .

Q. How can reaction intermediates be optimized for scalable synthesis of this compound derivatives?

Key intermediates like 5-aminopyrazole-4-carbonitriles are synthesized via Vilsmeier-Haack reactions or cyclization of hydrazines with β-ketoesters . Optimization steps:

  • Catalyst screening : Use Pd/C or CuI for cross-coupling steps to reduce byproducts.
  • Flow chemistry : Enhances reproducibility for exothermic reactions (e.g., nitration or halogenation) .
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety profiles .

Q. What are the mechanistic insights into the anticancer activity of this compound derivatives?

These compounds often act as multi-kinase inhibitors or apoptosis inducers. For example:

  • EGFR inhibition : Pyrazole-pyrimidine derivatives block ATP binding, reducing autophosphorylation (IC50_{50} = 0.8–5.2 μM) .
  • Apoptosis pathways : Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 in cancer cell lines . Mechanistic studies combine Western blotting, flow cytometry, and transcriptomic profiling to map signaling pathways.

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions to pyrimidine rings) .
  • Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to confirm assignments .
  • Biological assays : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to assess selectivity in kinase inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.